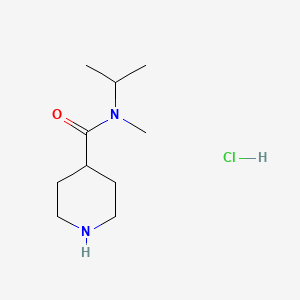

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride

Description

Systematic Naming and Identifiers

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride is a piperidine derivative with a carboxamide substituent at the 4-position of the heterocyclic ring. Its systematic IUPAC name reflects the substitution pattern:

- IUPAC Name : this compound.

- Molecular Formula : C₁₀H₂₁ClN₂O.

- Molecular Weight : 220.74 g/mol.

- SMILES Notation : O=C(C1CCNCC1)N(C)C(C)C.Cl.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1173047-58-9 |

| PubChem CID | 42894592 |

| ChemSpider ID | 9866211 |

The compound’s structure comprises a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a carboxamide group. The amide nitrogen is further substituted with methyl and isopropyl groups, forming a tertiary amide. The hydrochloride salt enhances solubility and stability, a common modification for bioactive amines.

Chemical Abstract Service (CAS) Registry Information

The CAS Registry Number 1173047-58-9 uniquely identifies this compound in the CAS registry, a globally recognized database for chemical substances. Key details include:

- Registration Date : The compound was first registered in the CAS database prior to 2024, with subsequent updates reflecting its use in pharmaceutical research.

- Registry Significance : The CAS number ensures unambiguous identification in regulatory, commercial, and scientific contexts, particularly in drug discovery and synthetic chemistry.

| CAS Registry Data | Details |

|---|---|

| CAS Number | 1173047-58-9 |

| Molecular Formula | C₁₀H₂₁ClN₂O |

| Class | Piperidine carboxamide |

Alternative Nomenclature and Synonyms

This compound is referenced under multiple names across scientific literature and commercial catalogs:

- Synonyms :

| Source | Synonym Listed |

|---|---|

| PubChem | N-Isopropyl-N-methylpiperidine-4-carboxamide hydrochloride |

| ChemSpace | This compound |

| Aaron Chemicals | 4-Piperidinecarboxamide, N-methyl-N-(1-methylethyl)-, hydrochloride |

These variants arise from differences in substituent ordering (e.g., “isopropyl” vs. “propan-2-yl”) and salt notation conventions.

Structural Classification within Piperidine Derivatives

This compound belongs to the piperidine carboxamide family, characterized by:

- Core Structure : A piperidine ring with a carboxamide group at the 4-position.

- Substituents :

Structural Features and Implications:

- Tertiary Amide : The disubstituted amide nitrogen renders the compound resistant to hydrolysis compared to primary or secondary amides.

- Salt Formation : The hydrochloride salt improves aqueous solubility, a critical factor in pharmaceutical formulations.

- Pharmacological Relevance : Piperidine carboxamides are explored for roles in targeting sigma receptors, TRPA1 channels, and senescence induction in cancer cells.

| Structural Class | Examples in Research |

|---|---|

| Piperidine-4-carboxamides | Sigma-1 receptor ligands, TRPA1 agonists |

| Tertiary Amides | Anticancer agents, analgesics |

This structural framework is a common scaffold in medicinal chemistry due to its balance of lipophilicity and hydrogen-bonding capacity, enabling interactions with biological targets.

Properties

IUPAC Name |

N-methyl-N-propan-2-ylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWKONPCNUNHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion of Piperidine-4-carboxylic Acid to N-Methylpiperidine-4-carboxylic Acid

- Method: Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde in the presence of a palladium catalyst (e.g., palladium on charcoal) under acidic aqueous conditions (formic acid) at elevated temperatures (90–95 °C).

- Purpose: This step introduces the N-methyl group on the piperidine nitrogen.

- Notes: The reaction is carried out under ambient pressure and avoids the use of gaseous hydrogen, providing operational safety and simplicity.

Formation of N,N-Diethyl-1-methylpiperidine-4-carboxamide Intermediate

- Method: Reaction of 1-methylpiperidine-4-carboxylic acid (or its hydrochloride salt) with thionyl chloride to form the acid chloride intermediate, followed by amidation with diethylamine.

- Reagents: Thionyl chloride (SOCl2) and diethylamine.

- Conditions: The acid chloride formation is typically carried out under controlled temperature to avoid side reactions, followed by reaction with diethylamine at ambient temperature.

- Advantages: Use of thionyl chloride avoids formation of unwanted carbamoyl chlorides; diethylamine is preferred over dimethylamine for ease of handling (liquid at room temperature) and reduced side reactions.

Introduction of the Propan-2-yl Group via Grignard Reaction

- Method: The key step involves the reaction of a bromopyridinyl piperidine ketone intermediate with an isopropyl Grignard reagent (e.g., isopropylmagnesium chloride-lithium chloride complex, known as Turbo Grignard reagent).

- Conditions: This Grignard reaction is carried out at ambient temperature (18–25 °C), which is advantageous compared to lithium reagents requiring cryogenic conditions.

- Outcome: This step installs the isopropyl group on the nitrogen, forming the N-(propan-2-yl) substituent.

Reduction and Amination Steps

- Method: Conversion of bromopyridinyl intermediates to aminopyridinyl derivatives using ammonia in the presence of copper(I) oxide catalyst (>0.02 wt %) at temperatures below 80 °C (preferably ~70 °C).

- Purpose: This reaction introduces the amino group necessary for further functionalization.

- Advantages: Low catalyst loading and moderate temperature prevent discoloration and degradation of the product, yielding a high-purity white crystalline compound.

Formation of the Hydrochloride Salt

- Method: Treatment of the free base amide with hydrochloric acid (e.g., 1.5 equivalents) to form the hydrochloride salt.

- Purpose: Enhances solubility, stability, and crystallinity for pharmaceutical formulation.

- Notes: The salt formation is typically straightforward and performed in aqueous or alcoholic solvents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios (approx.) | Notes |

|---|---|---|---|---|

| N-methylation (transfer hydrogenation) | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid | 90–95 | Formaldehyde: excess | Ambient pressure, aqueous acidic medium |

| Acid chloride formation | Thionyl chloride | Ambient | 1.5 eq. SOCl2 | Controlled to avoid side reactions |

| Amidation | Diethylamine | Ambient | Excess diethylamine | Preferable over dimethylamine for handling |

| Grignard reaction | Isopropylmagnesium chloride/lithium chloride | 18–25 | Stoichiometric | Turbo Grignard reagent for enhanced reactivity |

| Amination | Ammonia, Cu(I) oxide catalyst (>0.02 wt %) | ~70 | Catalyst loading minimal | Prevents discoloration, ensures product purity |

| Salt formation | Hydrochloric acid | Ambient | 1.5 eq. HCl | Converts free base to hydrochloride salt |

Research Findings and Advantages

- Transfer hydrogenation for N-methylation avoids the use of hazardous gaseous hydrogen and allows for mild reaction conditions with good yields.

- Use of thionyl chloride for acid chloride formation is advantageous to reduce impurities such as carbamoyl chlorides.

- Diethylamine is preferred over dimethylamine due to its liquid state at room temperature, facilitating handling and reaction control.

- Grignard methodology with Turbo Grignard reagents allows ambient temperature reactions, avoiding cryogenic conditions required for lithium reagents, improving scalability and safety.

- Copper(I) oxide catalysis at low loading and moderate temperature minimizes product discoloration and degradation, enhancing purity and yield.

- The overall synthetic route is amenable to scale-up and provides high-purity this compound suitable for pharmaceutical applications.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Purpose/Transformation |

|---|---|---|---|

| 1 | 1-Methylpiperidine-4-carboxylic acid | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, 90–95 °C | N-methylation via transfer hydrogenation |

| 2 | N,N-Diethyl-1-methylpiperidine-4-carboxamide | Thionyl chloride, diethylamine | Acid chloride formation and amidation |

| 3 | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 2,6-Dibromopyridine, Grignard reagent (isopropyl) | Introduction of isopropyl group via Grignard |

| 4 | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Ammonia, Cu(I) oxide catalyst, <80 °C | Amination of bromopyridinyl intermediate |

| 5 | This compound | Hydrochloric acid | Formation of hydrochloride salt |

Chemical Reactions Analysis

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride, are crucial in the pharmaceutical industry for designing new drugs. They serve as essential building blocks in the synthesis of various pharmacologically active compounds. The compound has been identified as a lead structure for developing new therapeutics due to its favorable binding properties with biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further pharmacological studies:

- Anticancer Agents : Piperidine derivatives are known for their potential in cancer treatment, with studies suggesting that modifications to the piperidine structure can enhance anticancer properties.

- Antiviral and Antimicrobial Agents : The compound has shown promise as an antiviral agent, with ongoing research into its efficacy against various viral pathogens. Additionally, its antimicrobial properties have been explored, indicating potential applications in treating bacterial infections.

- Antimalarial Activity : Preliminary studies suggest that this compound may possess antimalarial properties, warranting further investigation into its mechanism of action against malaria parasites.

Synthetic Routes

Several synthetic methods have been developed to produce this compound efficiently:

These methods enhance the compound's accessibility for research and development purposes.

Interaction Studies

Recent studies have focused on the interaction of this compound with various biological receptors. Initial findings suggest that the compound may bind effectively to certain targets involved in neurological and metabolic pathways. However, comprehensive pharmacological profiling is required to fully elucidate these interactions and their therapeutic implications.

Mechanism of Action

The mechanism of action of N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural analogs, their molecular properties, and functional differences:

Key Observations:

- Hydrophobicity : The target compound’s isopropyl group contributes to moderate hydrophobicity, whereas analogs like N-(2-hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride (CAS 1197236-17-1) exhibit higher solubility due to the hydroxyl group .

- Reactivity : The addition of a chloroacetyl group in 1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide (CAS 1311314-48-3) introduces a reactive site for further derivatization, unlike the target compound .

Research and Application Insights

- Pharmaceutical Intermediates : The target compound’s simplicity makes it a versatile intermediate, while analogs like N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide hydrochloride (CAS 1220039-17-7) are optimized for drug discovery due to their balanced polarity .

- Safety Profiles : 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride (CAS PK00022E-1) requires stringent safety protocols (e.g., GHS hazard statements), whereas safety data for the target compound remains less documented .

- Analytical Utility : Derivatization methods using agents like MSTFA () are critical for analyzing such compounds via GC-MS, though procedural adaptations may be needed based on substituent reactivity .

Biological Activity

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 220.74 g/mol. The compound features a piperidine ring substituted with a carboxamide group along with methyl and isopropyl groups, which contribute to its unique properties and biological activities.

Research indicates that this compound interacts with various biological targets, potentially influencing multiple pathways:

- Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity to several receptors, although detailed pharmacological studies are required to elucidate these interactions fully.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, contributing to its potential as a therapeutic agent .

Biological Activities

This compound has demonstrated several notable biological activities:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. A comparative analysis with structurally similar compounds reveals insights into the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-methylpiperidine | Piperidine ring without substitutions | Simpler structure; less bioactivity |

| N-isopropylpiperidine | Isopropyl substitution on nitrogen | Different pharmacological profile |

| N-methyl-N-(butan-2-yl)piperidine | Butan-2-yl substitution | Potentially different activity spectrum |

The specific combination of substituents in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of piperidine derivatives:

- In vitro Studies : Research has shown that certain piperidine derivatives can inhibit cancer cell proliferation effectively. For instance, modifications in the piperidine structure led to enhanced potency against specific cancer cell lines .

- Animal Models : In vivo studies have demonstrated the potential of related compounds in reducing tumor growth in mouse models, suggesting a promising avenue for further exploration in cancer therapy .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Answer:

The compound should be characterized using a combination of techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For confirming proton and carbon environments in the piperidine and carboxamide moieties .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, ensuring no impurities are present .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98% as a benchmark) and detecting trace solvents or byproducts .

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | Chemical shifts (δ ppm), integration ratios |

| ESI-MS | Molecular ion validation | m/z peaks matching theoretical mass |

| HPLC | Purity assessment | Retention time, peak symmetry |

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture. Avoid exposure to strong oxidizers .

- Handling : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. In case of spills, ventilate the area and use inert absorbents .

- Stability : Stable under recommended conditions but may degrade in acidic/alkaline environments. Monitor via periodic HPLC analysis .

Advanced: What synthetic strategies optimize yield, and how do solvent systems influence reaction efficiency?

Answer:

- Synthetic Routes :

- Amide Coupling : React piperidine-4-carboxylic acid with isopropylmethylamine using EDCI/HOBt in dichloromethane (yield ~65–75%) .

- Salt Formation : Hydrochloride salt precipitation via HCl gas in dry ether .

- Solvent Effects :

| Condition | Yield | Purity |

|---|---|---|

| DCM, EDCI/HOBt | 72% | 95% |

| THF, DCC | 68% | 93% |

Advanced: How can structural conformation impact biological activity, and what methods validate this?

Answer:

- Conformational Analysis : The piperidine ring’s chair/boat conformation affects receptor binding. Use X-ray crystallography (as in analogous piperidine derivatives) to determine solid-state structure .

- Computational Modeling : Density Functional Theory (DFT) calculations predict optimal conformations for target interactions (e.g., with enzymes or GPCRs) .

- SAR Studies : Modify substituents (e.g., methyl vs. isopropyl groups) and compare bioactivity to establish structure-activity relationships .

Advanced: How to resolve contradictions in reactivity data across solvent systems?

Answer:

- Controlled Replicates : Perform reactions in triplicate under standardized conditions (temperature, humidity) to isolate solvent-specific effects .

- Kinetic Studies : Use UV-Vis spectroscopy or in-situ NMR to track reaction progress and intermediate formation .

- Solvent Polarity Index : Correlate outcomes with solvent parameters (e.g., dielectric constant, Hansen solubility) to identify trends .

Example Contradiction : Higher yields in DCM vs. THF may result from better solubility of intermediates, not reaction kinetics.

Basic: What precautions mitigate toxicity risks in biological assays?

Answer:

- In Vitro Testing : Start with low concentrations (µM range) and use cell viability assays (e.g., MTT) to establish IC₅₀ values .

- Protective Measures : Use HEPA-filtered biosafety cabinets and disposable labware to prevent aerosol exposure .

- Toxicology Data : While acute toxicity data are limited, treat as a potential irritant based on structural analogs .

Advanced: What computational tools predict metabolic pathways or degradation products?

Answer:

- Software : Use Schrödinger’s MetaSite or CYP450 docking modules to identify probable oxidation sites (e.g., piperidine ring) .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis/byproducts .

Basic: How is the hydrochloride salt critical for pharmacological studies?

Answer:

- Solubility Enhancement : The hydrochloride form improves aqueous solubility, facilitating in vivo dosing .

- Counterion Effects : Compare free base vs. salt forms in pharmacokinetic studies to assess bioavailability differences .

Advanced: What strategies validate target engagement in mechanistic studies?

Answer:

- Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity .

- Knockout Models : Use CRISPR/Cas9-edited cell lines to confirm target specificity .

Advanced: How to address batch-to-batch variability in bioactivity data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.